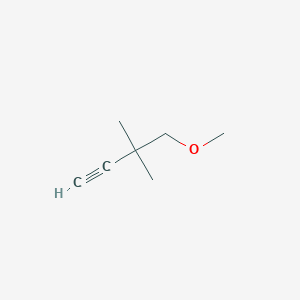

4-Methoxy-3,3-dimethyl-but-1-yne

Description

Contextualization of 4-Methoxy-3,3-dimethyl-but-1-yne as a Substituted Alkynyl Ether

As a substituted alkynyl ether, this compound belongs to a class of organic compounds that are pivotal in contemporary chemical synthesis. Its identity is defined by two key features: the alkyne group, which provides a site of high reactivity, and the ether linkage, which influences the molecule's electronic properties and stability.

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, a feature that renders them highly versatile in organic synthesis. numberanalytics.comnumberanalytics.com This triple bond, composed of one sigma (σ) bond and two pi (π) bonds, is a hub of electron density, making alkynes reactive towards a variety of chemical transformations. numberanalytics.comnih.gov

The significance of alkynes in modern organic chemistry is multifaceted:

Building Blocks in Synthesis: Alkynes serve as fundamental starting materials for the construction of more complex molecules. numberanalytics.comfastercapital.com Through reactions such as hydrogenation, hydration, and halogenation, the triple bond can be converted into a wide array of other functional groups. numberanalytics.comfastercapital.com

Click Chemistry: Terminal alkynes are cornerstone reactants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". fastercapital.comnih.govinterchim.fr This reaction is prized for its efficiency, reliability, and biocompatibility, enabling the rapid and specific joining of molecular fragments. interchim.frwikipedia.org

Natural Products and Pharmaceuticals: The alkyne moiety is present in numerous naturally occurring compounds with significant biological activities, including anti-tumor and anti-HIV properties. nih.govnih.govrsc.org Consequently, alkyne-based structures are crucial in drug design and the synthesis of therapeutic agents. studysmarter.co.uk

Advanced Materials: The polymerization of alkynes can produce materials with unique electronic and optical properties, such as conductive polymers. numberanalytics.com

The reactivity of a terminal alkyne, as seen in this compound, is further enhanced by the acidity of the terminal hydrogen, which can be removed to form a nucleophilic acetylide ion. numberanalytics.comsolubilityofthings.com This property is instrumental in forming new carbon-carbon bonds. solubilityofthings.com

The presence of an ether group, specifically a methoxy (B1213986) group (-OCH₃) as in this compound, can significantly modulate the reactivity of the adjacent alkyne. The oxygen atom in the ether linkage possesses lone pairs of electrons and is more electronegative than carbon. This leads to several effects:

Inductive Effect: The electronegative oxygen atom can exert a through-bond electron-withdrawing inductive effect, which can influence the acidity of the terminal alkyne proton.

Chelation: The oxygen atom can act as a Lewis base, coordinating to metal catalysts used in many alkyne reactions. This chelation effect can influence the regioselectivity and stereoselectivity of a reaction by holding the catalyst in a specific orientation relative to the alkyne.

The structure of this compound is notable for several key features that are predicted to influence its chemical behavior:

Terminal Alkyne: The presence of a C≡C-H group makes it a substrate for reactions specific to terminal alkynes, such as Sonogashira coupling, Glaser coupling, and the aforementioned click chemistry. The acidity of the terminal proton is a key characteristic. numberanalytics.com

Quaternary Carbon Center: The two methyl groups at the 3-position create a quaternary carbon, also known as a tert-butyl-like group, adjacent to the methoxy-bearing carbon. This bulky group creates significant steric hindrance around the molecule's core, which can be expected to direct the approach of reagents and potentially favor or disfavor certain reaction pathways.

Neopentyl-like System: The arrangement of the quaternary center next to a carbon bearing a functional group (the methoxy group) is reminiscent of a neopentyl system. Such systems are known for their unique reactivity, often undergoing rearrangements under certain conditions, although the stability of the ether linkage makes this less likely here compared to a leaving group like a halide.

A data table summarizing the key structural features and their predicted influence is presented below.

| Structural Feature | Description | Predicted Influence on Reactivity |

| Terminal Alkyne | C≡C-H group | Acidic proton, site for C-C bond formation, participation in cycloadditions. |

| Methoxy Group | -OCH₃ group | Inductive effects, potential for metal chelation, influences solubility. |

| 3,3-Dimethyl Groups | Quaternary carbon center | Significant steric hindrance, may direct regioselectivity of reactions. |

Overview of Research Trajectories for Alkynyl Ethers and Substituted Butynes

Research into alkynyl ethers and substituted butynes is a dynamic area of organic chemistry, driven by the quest for new synthetic methodologies and novel molecular structures with interesting properties.

Alkynyl ethers are valuable intermediates in organic synthesis. They can undergo a variety of transformations, including:

Cycloaddition Reactions: They are known to participate in [2+2], [3+2], and [4+2] cycloaddition reactions to form a diverse range of cyclic and heterocyclic compounds. libretexts.org

Rearrangements: Under specific conditions, alkynyl ethers can undergo rearrangements to form other valuable structural motifs.

Metal-Catalyzed Reactions: They are substrates in a wide array of metal-catalyzed cross-coupling and addition reactions.

Substituted butynes, particularly those with bulky groups like a tert-butyl group, are often used to study the influence of sterics on reaction outcomes. The steric bulk can be exploited to control the regioselectivity of additions to the alkyne and can stabilize reactive intermediates.

Recent research in the broader field of alkyne chemistry has focused on the development of new catalytic systems for alkyne transformations, often with an emphasis on sustainability and atom economy. nih.gov The use of alkynes in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a particularly active area of investigation. nih.gov Furthermore, the discovery of biosynthetic pathways for producing terminal alkyne-containing amino acids opens up new possibilities for the bio-orthogonal labeling and engineering of proteins and peptides. chemistryviews.org

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

4-methoxy-3,3-dimethylbut-1-yne |

InChI |

InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3 |

InChI Key |

FMBSFOQHDSGOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 3,3 Dimethyl but 1 Yne and Analogous Alkynyl Ethers

Traditional and Contemporary Approaches to Alkyne Synthesis

The construction of the alkynyl ether framework can be achieved through several established and evolving synthetic routes. These methods often involve the careful introduction of the terminal alkyne, the methoxy (B1213986) group, and the sterically demanding tert-butyl moiety.

Methodologies for Terminal Alkyne Construction

The formation of a terminal alkyne is a foundational step in the synthesis of the target compound. Traditional methods often rely on elimination reactions. For instance, dehydrohalogenation of vicinal or geminal dihalides using a strong base is a classic approach to introduce the carbon-carbon triple bond. researchgate.net More contemporary methods, such as the Corey-Fuchs reaction, provide an alternative route from aldehydes. vaia.com Another common strategy involves the alkylation of acetylene (B1199291) or its metalated derivatives. libretexts.org This can be achieved by deprotonating a terminal alkyne to form a nucleophilic acetylide, which then undergoes an SN2 reaction with an appropriate electrophile. libretexts.org

Strategies for Incorporating the Methoxy Group and Tert-Butyl Moiety

The introduction of the methoxy group and the tert-butyl moiety requires specific synthetic considerations. The methoxy group is often introduced via the Williamson ether synthesis or through the reaction of an alcohol with a suitable electrophile. masterorganicchemistry.com The tert-butyl group, due to its steric bulk, can be incorporated by using a starting material that already contains this moiety, such as 3,3-dimethylbutanal or a related compound.

A general approach to alkynyl ethers involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic species. ucl.ac.uk For the synthesis of analogous alkynyl ethers, a mild and efficient method involves a two-step procedure starting from α-diazoketones and alcohols. This process first forms an α-alkoxy ketone, which is then converted to the 1-alkynyl ether through the formation of an enol triflate or phosphate (B84403) and subsequent base-induced elimination. nih.gov This method is compatible with a variety of primary, secondary, and tertiary alcohols, as well as phenols, providing good yields of the corresponding alkynyl ethers. nih.gov

Synthesis via Alkylation or Alkynylation Reactions

Alkylation and alkynylation reactions are pivotal in assembling the carbon skeleton of 4-Methoxy-3,3-dimethyl-but-1-yne and its analogs. Alkynylation, in a broad sense, refers to the addition of a terminal alkyne to a carbonyl group, forming a propargylic alcohol. wikipedia.org This can be followed by further transformations to yield the desired ether.

A more direct approach involves the alkylation of a metalated terminal alkyne. youtube.com For example, the lithium or magnesium salt of an alkyne can react with an alkyl halide or another suitable electrophile to form a new carbon-carbon bond. libretexts.orgyoutube.com The synthesis of 4,4-dimethoxybut-1-yne, a related compound, has been achieved through the reaction of the Grignard derivative of propargyl bromide with an orthoformate. orgsyn.org This highlights the utility of organometallic reagents in forming the core structure of these molecules.

Catalytic Synthesis Routes

The development of catalytic methods has revolutionized the synthesis of alkynes and their derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity.

Transition Metal-Catalyzed Alkyne Formation (e.g., Palladium, Nickel, Cobalt, Copper)

A variety of transition metals have been employed to catalyze the formation of alkynyl ethers and related compounds.

Palladium: Palladium catalysts are widely used in cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of alkyne synthesis, although it is an umpolung complement to the synthesis of alkynyl ethers from thioalkynes and boronic acids. ucl.ac.uk Palladium-catalyzed hydroalkynylation of ynol ethers with terminal alkynes provides a regio- and stereoselective route to conjugated enynyl ethers under mild conditions. dntb.gov.ua More recently, palladium-catalyzed 1,3-alkynyl migration of allylic alcohols has been developed for the synthesis of β-alkynyl ketones. acs.orgnih.govacs.org

Nickel: Nickel catalysts have emerged as a cost-effective alternative to palladium for various cross-coupling reactions. princeton.edunih.gov Nickel-catalyzed systems can efficiently mediate the direct C-H alkynylation of azoles with alkynyl bromides. acs.org Furthermore, nickel catalysis has been utilized in the reductive alkylalkynylation of alkynes, providing access to stereodefined 1,3-enynes. chemrxiv.org

Cobalt: Cobalt catalysts have been successfully used for the dehydrogenative silylation of alkynylsilanes. researchgate.net They also enable the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes through C-H bond functionalization. acs.org Cobalt-catalyzed C-H alkylations with organic electrophiles have also been reported. acs.org

Copper: Copper catalysis is particularly relevant for the synthesis of alkynyl ethers. Copper-catalyzed cross-coupling of potassium organotrifluoroborate salts with alcohols provides a mild and neutral protocol for etherification. acs.org Copper catalysts are also effective in the 1,1-alkynylalkylation of alkynes with α-haloacetamides to produce conjugated enynes. rsc.org Additionally, copper-catalyzed hydroalkylation of terminal alkynes is a known transformation. researchgate.net

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of modern synthetic chemistry. In the context of alkynyl ether synthesis, this means controlling which functional groups react and where the new bonds are formed.

Visible light photocatalysis has been employed for the chemo- and regioselective [2+2] cycloaddition of enynes with alkenes to yield alkynyl cyclobutanes. nsf.govnih.gov Transition metal catalysis often provides excellent control over regioselectivity. For instance, palladium-catalyzed cross-addition of terminal alkynes to ynol ethers is highly regio- and stereoselective. dntb.gov.ua Similarly, copper-catalyzed hydroalkylation of terminal alkynes proceeds with excellent anti-Markovnikov regioselectivity. researchgate.net The choice of catalyst and ligands can significantly influence the outcome of the reaction, allowing for the selective synthesis of specific isomers. rsc.org

Asymmetric Synthesis Approaches to Related Chiral Alkyne Ethers

The development of asymmetric methods to synthesize chiral propargyl alcohols and related chiral alkyne ethers is of great interest due to their potential as building blocks for complex, biologically active molecules. nih.govresearchgate.net

Another approach is the catalytic asymmetric synthesis of branched chiral allylic phenyl ethers from (E)-allylic alcohols. nih.gov While not directly producing alkynyl ethers, this methodology highlights the use of palladium catalysts to create chiral ether linkages, a strategy that could potentially be adapted for the synthesis of chiral alkynyl ethers. nih.gov The use of chiral oxime ethers in asymmetric synthesis also presents a versatile method for creating nitrogen-containing heterocycles, which could be conceptually extended to oxygen-containing systems like chiral alkynyl ethers. rsc.org

Key research findings in the asymmetric synthesis of related chiral compounds are summarized in the table below:

| Catalyst/Reagent System | Substrates | Product Type | Key Features |

| Zn-ProPhenol | Functionalized alkynes and aldehydes | Chiral propargyl alcohols | Minimizes excess reagents, good functional group tolerance. nih.gov |

| Di-μ-amidate dipalladium complexes | (E)-2-alkene-1-ols and phenols | Enantioenriched branched allylic aryl ethers | High enantiomeric purity (typically 90-98% ee). nih.gov |

| Chiral oxime ethers | Organometallic reagents and unsaturated aldehydes/aldoxime ethers | Chiral hydroxylamines and nitrogen heterocycles | Highly stereoselective addition. rsc.org |

| Nickel-catalyzed dynamic kinetic cross-electrophile coupling | Benzylic alcohols and alkenyl electrophiles | Enantioenriched alkenes with allylic stereocenters | Broad substrate scope and high enantioselectivity. acs.org |

Green Chemistry Principles in the Synthesis of Alkynyl Ethers

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. researchgate.netdokumen.pub This involves considering factors such as atom economy, the use of safer solvents, and the development of energy-efficient reaction conditions. nih.govnih.gov

Development of Sustainable Synthetic Protocols

Sustainable protocols for alkynyl ether synthesis aim to reduce waste and utilize renewable resources. nih.govmdpi.com One approach involves the use of recyclable catalysts, which combine the advantages of homogeneous and heterogeneous catalysis. nih.gov For example, metal nanoparticles supported on materials like graphitic carbon nitride have been used for the functionalization of alkynes. nih.gov

The development of metal- and solvent-free synthesis methods is another key area of sustainable chemistry. nih.gov For instance, the synthesis of thioethers from alkynes has been achieved using sulfamic acid as a catalyst in the absence of metal and solvent. nih.gov Additionally, visible-light-mediated reactions, such as the C(sp)–S(II) cross-coupling of 1-haloalkynes with thiols catalyzed by Rhodamine B, offer a greener alternative to traditional methods. acs.org

Atom-Economy Considerations

Atom economy is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all starting materials into the final product. nih.govjocpr.comprimescholars.com Reactions with high atom economy are inherently more efficient and generate less waste. nih.govnih.gov

Addition reactions, which are common in alkyne chemistry, are generally considered to be atom-economical as they involve the combination of reactants without the loss of atoms. masterorganicchemistry.com For example, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction. jocpr.com In the context of alkynyl ether synthesis, reactions that proceed via addition or isomerization pathways are preferable to those that generate stoichiometric byproducts. nih.gov For example, the isomerization of propargyl alcohols to enones is an atom-economic alternative to traditional oxidation-reduction sequences. nih.govpnas.org

Solvent-Free or Aqueous Medium Reactions

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. mdpi.com Therefore, developing reactions that can be conducted in solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. pnas.orgresearchgate.net

Mechanosynthesis, which involves reactions conducted by ball-milling in the absence of a solvent, has emerged as a powerful technique for green synthesis. acs.org This method has been successfully applied to the one-pot synthesis of polysubstituted 1,2-dihydroquinolines from anilines and acetylenedicarboxylate (B1228247) diesters. acs.org

Reactions in aqueous media are also highly desirable. pnas.org While some reactions are not compatible with water, the development of catalysts and reaction conditions that allow for synthesis in water is an active area of research. pnas.org For example, the synthesis of β-C-glucosidic ketones has been achieved in an aqueous medium. pnas.org Another green solvent alternative is supercritical CO2, which is nonflammable, readily evaporates, and has a good ability to dissolve organic compounds. pnas.org

The following table summarizes various green synthetic approaches relevant to alkyne and ether synthesis:

| Green Chemistry Approach | Example Reaction | Key Advantages |

| Recyclable Catalysis | Alkyne functionalization using supported metal nanoparticles. nih.gov | Catalyst can be recovered and reused, reducing waste and cost. |

| Metal- and Solvent-Free Synthesis | Sulfamic acid-catalyzed hydrothiolation of alkynes. nih.gov | Avoids the use of toxic metals and hazardous organic solvents. |

| Visible-Light-Mediated Reactions | Rhodamine B-catalyzed thiolation of bromoalkynes. acs.org | Uses a renewable energy source and often proceeds under mild conditions. |

| High Atom Economy Reactions | Isomerization of propargyl alcohols to enones. nih.govpnas.org | Maximizes the incorporation of starting materials into the product. |

| Solvent-Free Mechanosynthesis | Ball-milling synthesis of 1,2-dihydroquinolines. acs.org | Eliminates the need for solvents, reducing waste and environmental impact. |

| Aqueous Medium Reactions | Synthesis of β-C-glucosidic ketones in water. pnas.org | Uses an environmentally benign and readily available solvent. |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Methoxy 3,3 Dimethyl but 1 Yne

Reactivity of the Carbon-Carbon Triple Bond

The reactivity of 4-Methoxy-3,3-dimethyl-but-1-yne is primarily centered around its terminal alkyne functionality. Alkynes are known to undergo a variety of addition reactions, and the specific nature of this compound introduces interesting electronic and steric considerations. numberanalytics.com

Nucleophilic and Electrophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The π-electrons are loosely held, making the alkyne moiety susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition:

Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes towards electrophiles. This reduced reactivity is attributed to the higher electronegativity of the sp-hybridized carbon atoms, which hold the π-electrons more tightly, and the formation of a less stable vinylic carbocation intermediate. msu.edu For this compound, electrophilic addition would proceed by the attack of an electrophile on the π-system, leading to the formation of a carbocation. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile (often a proton) adds to the terminal carbon, and the nucleophile adds to the more substituted carbon, resulting in the more stable carbocation intermediate. nerdfighteria.info However, the bulky 3,3-dimethyl group can sterically hinder the approach of the electrophile and subsequent nucleophile.

Common electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). numberanalytics.com In the case of this compound, the addition of one equivalent of HBr would be expected to yield primarily 2-bromo-4-methoxy-3,3-dimethyl-but-1-ene.

Nucleophilic Addition:

Terminal alkynes, such as this compound, exhibit acidic properties at the terminal hydrogen (pKa ≈ 25). libretexts.org This allows for deprotonation by a strong base (e.g., sodium amide, NaNH₂) to form a potent nucleophile, the acetylide anion. msu.edulibretexts.org This acetylide anion can then participate in nucleophilic substitution reactions, typically with primary alkyl halides, and nucleophilic addition reactions, for instance, with carbonyl compounds. libretexts.org

In the presence of Grignard reagents, the alkyne can act as a nucleophile, attacking electrophilic carbons to form propargyl alcohols. For instance, the reaction with methylmagnesium bromide would yield 4-methoxy-3,3-dimethyl-pent-1-yn-4-ol. vulcanchem.com

The general reactivity of alkynes in addition reactions is summarized in the table below.

| Reaction Type | Reagent | General Product | Regioselectivity |

| Electrophilic Addition | H-X (e.g., HBr) | Haloalkene | Markovnikov |

| Electrophilic Addition | X₂ (e.g., Br₂) | Dihaloalkene | - |

| Nucleophilic Addition (via acetylide) | 1. NaNH₂ 2. R-X | Substituted Alkyne | Sₙ2 |

| Nucleophilic Addition (via acetylide) | 1. NaNH₂ 2. Ketone/Aldehyde, then H₃O⁺ | Propargyl Alcohol | - |

Stereochemical Outcomes of Addition Reactions

The stereochemistry of addition reactions to alkynes is dependent on the reaction mechanism.

Anti-addition is often observed in the halogenation and hydrohalogenation of alkynes, proceeding through a bridged halonium ion intermediate or a vinyl carbocation, respectively. This leads to the formation of a trans-alkene. msu.educhemistrysteps.com

Syn-addition is characteristic of catalytic hydrogenation using a Lindlar catalyst, which converts an alkyne to a cis-alkene. Hydroboration-oxidation also proceeds via syn-addition. libretexts.org

For this compound, the stereochemical outcome of addition reactions would be influenced by the bulky substituent, which could favor the formation of one stereoisomer over another due to steric hindrance. However, without specific experimental data for this compound, the expected outcomes are based on general principles of alkyne reactivity.

| Reaction | Typical Stereochemistry |

| Halogenation (X₂) | Anti-addition |

| Hydrohalogenation (HX) | Anti-addition |

| Catalytic Hydrogenation (Lindlar's catalyst) | Syn-addition |

| Hydroboration-Oxidation | Syn-addition |

Role of the Methoxy (B1213986) Group in Directing Reactivity

The methoxy group (-OCH₃) in this compound is an electron-donating group through resonance and an electron-withdrawing group through induction. Its primary influence on the reactivity of the alkyne is electronic.

In electrophilic additions, the inductive effect of the oxygen atom can decrease the nucleophilicity of the alkyne, potentially slowing down the reaction rate compared to an unsubstituted alkyne. However, in the context of cycloaddition reactions, the methoxy group can play a significant role in directing the regioselectivity of the addition. vulcanchem.com For instance, in Huisgen cycloadditions, the methoxy group is reported to favor the formation of the 1,4-disubstituted triazole isomer. vulcanchem.com

Cycloaddition Reactions

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The alkyne moiety of this compound can act as a dipolarophile in such reactions.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Azides

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. acs.orgorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed version, is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. nih.gov Click chemistry reactions are characterized by their high yields, mild reaction conditions, and stereospecificity.

This compound can undergo Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. vulcanchem.com The reaction can be performed under thermal conditions, but the copper(I)-catalyzed reaction (CuAAC) is often preferred due to its higher regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov Ruthenium catalysis, on the other hand, can lead to the 1,5-disubstituted isomer. wikipedia.org

The steric hindrance from the 3,3-dimethyl group might be expected to decrease the reaction rate compared to less hindered alkynes.

| Catalyst | Regioisomeric Product |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers |

| Copper(I) | 1,4-disubstituted triazole |

| Ruthenium | 1,5-disubstituted triazole |

Other Pericyclic Reactions Involving the Alkyne

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu Besides the [3+2] cycloaddition with azides, alkynes can participate in other pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions) and ene reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in these transformations, primarily through the reactivity of its terminal alkyne C-H bond.

Palladium-catalyzed reactions are a cornerstone of modern organic chemistry, and the terminal alkyne of this compound is a key functional group for such transformations.

The Sonogashira coupling is a prominent reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and can be performed in aqueous media, making it a versatile method for the synthesis of complex molecules. wikipedia.org The general mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. nih.gov While the classic Sonogashira reaction requires a copper co-catalyst, copper-free versions have been developed. nih.govnih.gov

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Although the primary substrate for the Heck reaction is an alkene, the principles of palladium catalysis are relevant to alkyne chemistry. The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product. organic-chemistry.org

The following table summarizes representative conditions for these palladium-catalyzed coupling reactions.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Key Features |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl Halide | Amine | Various | Mild conditions, formation of C(sp)-C(sp2) bonds. libretexts.orgwikipedia.org |

| Copper-Free Sonogashira | Palladium complex | Aryl Iodide | Not specified | Aqueous Medium | Avoids copper toxicity, useful in biological applications. nih.gov |

| Heck Reaction | Palladium catalyst | Alkene | Base | Various | Forms C-C bonds with outstanding trans selectivity. organic-chemistry.org |

The formation of carbon-heteroatom bonds is crucial for the synthesis of a wide array of organic compounds, including pharmaceuticals and materials. nih.govnih.gov Transition metal-catalyzed reactions provide efficient pathways for the formation of C-O and C-N bonds. nih.govresearchgate.net

Carbon-Nitrogen (C-N) bond formation can be achieved through various methods, including the Buchwald-Hartwig amination, which couples amines with aryl halides in the presence of a palladium catalyst and a strong base. tcichemicals.com This reaction is widely used for the synthesis of arylamines. tcichemicals.com Another approach involves the hydroamination of alkynes, which is the direct addition of an N-H bond across the carbon-carbon triple bond. researchgate.net This can be catalyzed by various metals, including early and late transition metals, as well as being promoted by Brønsted or Lewis acids. researchgate.net

Carbon-Oxygen (C-O) bond formation is often accomplished through reactions like the Ullmann condensation, which typically involves the copper-catalyzed coupling of an alcohol with an aryl halide. mdpi.com Palladium-catalyzed methods for C-O bond formation have also been developed. nih.gov These reactions are essential for the synthesis of ethers. nih.gov

Below is a table outlining general approaches for metal-catalyzed carbon-heteroatom bond formation.

| Bond Formed | Reaction Type | Catalyst | Reactants | Key Aspects |

| C-N | Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | Forms arylamines, widely applicable. tcichemicals.com |

| C-N | Hydroamination | Various Transition Metals | Alkyne, Amine | Direct addition of N-H across a C-C triple bond. researchgate.net |

| C-O | Ullmann Condensation | Copper | Aryl Halide, Alcohol | Classic method for diaryl ether synthesis. mdpi.com |

| C-O/C-N | Cross-Coupling | Iron | Benzyl/Tertiary Halides, Alcohols/Amines | Utilizes an earth-abundant and less toxic metal. nih.gov |

Hydration and Hydrofunctionalization Reactions

The terminal alkyne of this compound is susceptible to various addition reactions, including hydration and other hydrofunctionalizations, which introduce new functional groups across the triple bond.

The acid-catalyzed hydration of alkynes is a classic transformation that typically yields ketones. youtube.comlibretexts.org The reaction of an alkyne with water in the presence of a strong acid, often with a mercury(II) salt as a co-catalyst, initially forms an enol intermediate. libretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form. libretexts.org For a terminal alkyne like this compound, the addition of water follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the triple bond, leading to a methyl ketone after tautomerization. libretexts.org

The mechanism involves the protonation of the alkyne to form a vinylic carbocation, which is then attacked by water. youtube.com Deprotonation of the resulting oxonium ion gives the enol.

A related transformation is the hydration of alkenes. For instance, the acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986) proceeds via protonation to form a carbocation, followed by nucleophilic attack of water and deprotonation to yield an alcohol. vaia.combrainly.com This reaction also adheres to Markovnikov's rule. libretexts.org

The table below details the products expected from the hydration of this compound and a related alkene.

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | H₂O, H₂SO₄, HgSO₄ | Enol | 4-Methoxy-3,3-dimethyl-butan-2-one |

| 3,3-Dimethyl-1-butene | H₂O, H₂SO₄ | Carbocation | 2,3-Dimethyl-2-butanol vaia.combrainly.com |

Hydrofunctionalization reactions such as hydroboration, hydrosilylation, and hydroamination provide routes to a variety of functionalized products from alkynes.

Hydroboration-oxidation of a terminal alkyne results in the anti-Markovnikov addition of a boron-hydrogen bond across the triple bond. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in basic solution yields an aldehyde. libretexts.org This is in contrast to the Markovnikov hydration which gives a ketone. libretexts.org The reaction proceeds via a syn-addition of the B-H bond. masterorganicchemistry.com For example, the hydroboration-oxidation of 3,3-dimethyl-1-butene, an alkene, gives the anti-Markovnikov alcohol, 3,3-dimethyl-1-butanol. chegg.com

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by transition metals. This reaction can lead to various vinylsilane isomers depending on the catalyst and reaction conditions.

Hydroamination is the addition of an N-H bond of an amine across the alkyne. researchgate.net This reaction can be catalyzed by a range of metals and can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalytic system employed. researchgate.net The products are typically enamines or imines, which can be further reduced to amines.

The following table summarizes these hydrofunctionalization reactions.

| Reaction | Reagents | Selectivity | Initial Product | Final Product (after workup) |

| Hydroboration-Oxidation | 1. BH₃ (or other borane) 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition | Organoborane | Aldehyde |

| Hydrosilylation | Hydrosilane, Catalyst | Varies with catalyst | Vinylsilane | Vinylsilane |

| Hydroamination | Amine, Catalyst | Varies with catalyst | Enamine/Imine | Amine (after reduction) |

Isomerization and Rearrangement Pathways of this compound

The reactivity of this compound is significantly influenced by the interplay between the terminal alkyne, the sterically demanding gem-dimethyl group at the propargylic position, and the adjacent methoxy group. These structural features dictate the propensity of the molecule to undergo various isomerization and rearrangement reactions, often under the influence of thermal, acidic, basic, or metal-based catalysts.

Alkyne-to-Diene Isomerizations

The isomerization of terminal alkynes to more thermodynamically stable conjugated dienes is a well-established transformation in organic synthesis. While specific studies on this compound are not extensively documented, the general principles of alkyne isomerization can be applied to predict its behavior. These reactions typically proceed through allene (B1206475) intermediates.

Base-catalyzed isomerization is a common method for achieving this transformation. The reaction is initiated by the deprotonation of the terminal alkyne by a strong base, such as an alkoxide or an amide, to form a propargyl anion. This anion can then undergo a prototropic rearrangement to an allene, which can be further isomerized to a conjugated diene. The steric hindrance imposed by the gem-dimethyl group in this compound would likely influence the rate and regioselectivity of this process.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iron, are also effective in promoting alkyne-to-diene isomerization. The mechanism often involves the formation of metal-vinylidene or metal-hydride intermediates, which facilitate the migration of the double bond. For instance, ruthenium-catalyzed isomerizations have been shown to be efficient for a variety of terminal alkynes.

A plausible reaction pathway for the isomerization of this compound to a conjugated diene is depicted below:

Scheme 1: Plausible Isomerization Pathway of this compound to a Conjugated Diene

The specific geometry (E/Z) of the resulting diene would be dependent on the reaction conditions and the nature of the catalyst employed.

Functional Group Interconversions and Rearrangements

The presence of the propargylic methoxy group in this compound opens up possibilities for various functional group interconversions and rearrangements, particularly those catalyzed by Lewis acids or transition metals.

One notable rearrangement is the Meyer-Schuster rearrangement, which typically occurs with propargyl alcohols in the presence of an acid catalyst to form α,β-unsaturated ketones or aldehydes. While this compound is a propargyl ether, under strongly acidic conditions that could lead to ether cleavage, a subsequent rearrangement could be envisaged. However, a more likely pathway for this specific substrate would involve metal-catalyzed processes that activate the alkyne functionality.

For example, gold and other π-acidic metals are known to catalyze the rearrangement of propargylic ethers. These reactions can proceed through various mechanistic manifolds, including rsc.orgrsc.org-sigmatropic rearrangements (Claisen-type) if an appropriate vinyl ether moiety were present, or through pathways involving the formation of allene intermediates via 1,2- or 1,3-hydride shifts.

Given the structure of this compound, a metal-catalyzed reaction could lead to the formation of an allenyl ether, which could then be hydrolyzed to an enone. The bulky gem-dimethyl group would be expected to play a significant role in the stereochemical outcome of such rearrangements.

Organometallic Reactivity and Complex Formation

The terminal alkyne functionality of this compound makes it a versatile ligand for a wide range of transition metals, leading to the formation of stable organometallic complexes and enabling its participation in various catalytic cycles.

Formation and Reactivity of Metal-Alkyne Complexes

Alkynes are known to coordinate to transition metals in several modes, most commonly as a two-electron η²-ligand. In this bonding mode, the alkyne binds side-on to the metal center, leading to a significant distortion of the linear alkyne geometry. The C≡C bond length increases, and the substituents on the alkyne bend back away from the metal. For terminal alkynes like this compound, this coordination activates the alkyne towards various transformations.

The formation of such complexes can be achieved by reacting this compound with a suitable metal precursor, often involving the displacement of a labile ligand. For example, reaction with dicobalt octacarbonyl, Co₂(CO)₈, would be expected to yield the stable hexacarbonyl dicobalt complex, [(CH₃)₃CC(CH₂OCH₃)C≡CH]Co₂(CO)₆. Such complexes are valuable intermediates in reactions like the Pauson-Khand reaction for the synthesis of cyclopentenones.

The steric bulk of the gem-dimethyl group and the electronic influence of the methoxy group can affect the stability and reactivity of the resulting metal-alkyne complexes. The methoxy group could potentially act as a hemilabile ligand, coordinating to the metal center under certain conditions and influencing the catalytic activity.

Table 1: Predicted Metal-Alkyne Complexes of this compound

| Metal Precursor | Expected Complex Structure | Potential Applications |

| Co₂(CO)₈ | [(CH₃)₃CC(CH₂OCH₃)C≡CH]Co₂(CO)₆ | Pauson-Khand reaction, alkyne protection |

| [Rh(CO)₂Cl]₂ | Dimeric or monomeric Rh(I)-alkyne complexes | Catalytic cyclization and addition reactions |

| Pt(PPh₃)₄ | Pt(η²-alkyne)(PPh₃)₂ | Hydrosilylation, hydrostannylation |

| Au(I) complexes | Cationic gold(I) π-alkyne complexes | Rearrangements, nucleophilic additions |

Catalytic Cycles and Intermediate Characterization

The participation of this compound in catalytic cycles is anticipated in a variety of metal-mediated transformations. For instance, in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the terminal alkyne would readily react with aryl or vinyl halides to form a new carbon-carbon bond. The catalytic cycle would involve the formation of a palladium-acetylide intermediate.

Furthermore, in reactions such as catalytic hydroboration or hydrosilylation, the alkyne would insert into a metal-hydride or metal-silyl bond, respectively. The regioselectivity of this insertion would be influenced by both the steric hindrance of the gem-dimethyl group and the electronic effect of the propargylic ether.

The characterization of the intermediates in these catalytic cycles would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would be crucial for elucidating the structure of the organic moiety within the complex. Infrared (IR) spectroscopy would show a characteristic shift in the C≡C stretching frequency upon coordination to a metal. For crystalline complexes, X-ray crystallography would provide definitive structural information, including bond lengths and angles, offering insights into the nature of the metal-alkyne bond.

Due to the lack of specific studies on this compound, the detailed characterization of its catalytic intermediates remains a subject for future investigation. However, based on analogous systems, it is expected to be a versatile substrate in organometallic chemistry.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 3,3 Dimethyl but 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The following sections detail the expected NMR characteristics of 4-Methoxy-3,3-dimethyl-but-1-yne.

Elucidation of Carbon and Proton Chemical Shifts (¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals:

A singlet for the acetylenic proton (-C≡CH), expected in the range of δ 2.0-3.0 ppm. This region is characteristic of terminal alkynes.

A singlet for the protons of the two equivalent methyl groups (-C(CH₃)₂), which would likely appear around δ 1.2-1.5 ppm.

A singlet for the methylene (B1212753) protons (-CH₂-O-), deshielded by the adjacent oxygen atom, predicted to be in the region of δ 3.3-3.6 ppm.

A singlet for the methoxy (B1213986) protons (-OCH₃), also deshielded by the oxygen, typically found around δ 3.2-3.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display six unique carbon signals:

The terminal acetylenic carbon (-C ≡CH) is predicted to resonate around δ 68-75 ppm.

The internal acetylenic carbon (-C ≡CH) is expected at a higher chemical shift, approximately δ 85-95 ppm.

The quaternary carbon atom (-C (CH₃)₂) is anticipated to appear in the range of δ 30-40 ppm.

The carbon of the two equivalent methyl groups (-C(C H₃)₂) is predicted to be in the aliphatic region, around δ 25-30 ppm.

The methylene carbon (-C H₂-O-) is expected to be significantly deshielded by the ether oxygen, with a predicted chemical shift of δ 70-80 ppm.

The methoxy carbon (-OC H₃) is also deshielded and is expected to resonate in the range of δ 55-60 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡CH | 2.0 - 3.0 (s, 1H) | - |

| -C ≡CH | - | 68 - 75 |

| -C≡C H | - | 85 - 95 |

| -C(C H₃)₂ | - | 25 - 30 |

| -C(CH ₃)₂ | 1.2 - 1.5 (s, 6H) | - |

| -C (CH₃)₂ | - | 30 - 40 |

| -C H₂-O- | 3.3 - 3.6 (s, 2H) | 70 - 80 |

| -OC H₃ | 3.2 - 3.4 (s, 3H) | 55 - 60 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond and through-space correlations. youtube.comscribd.comwikipedia.orgprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum of this compound is expected to be relatively simple due to the lack of proton-proton coupling between adjacent carbons. No cross-peaks would be anticipated as all proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates protons with the carbons to which they are attached. wikipedia.org For this compound, the following correlations would be expected:

The acetylenic proton signal to the terminal acetylenic carbon signal.

The six-proton singlet of the dimethyl groups to the corresponding methyl carbon signal.

The methylene proton singlet to the methylene carbon signal.

The methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for identifying quaternary carbons. youtube.comscribd.comsdsu.edu Key expected correlations include:

The acetylenic proton would show a correlation to the internal acetylenic carbon and the quaternary carbon.

The protons of the dimethyl groups would show correlations to the quaternary carbon, the other methyl carbon, and the methylene carbon.

The methylene protons would show correlations to the quaternary carbon and the methoxy carbon.

The methoxy protons would show a correlation to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of nuclei. For this acyclic molecule, NOESY could reveal through-space interactions between:

The protons of the dimethyl groups and the methylene protons.

The methylene protons and the methoxy protons.

Stereochemical Assignments

This compound does not possess any chiral centers, and therefore does not have any stereoisomers (enantiomers or diastereomers). The molecule is achiral.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Characteristic Absorption Bands of Alkyne and Ether Functional Groups

The vibrational spectra of this compound would be dominated by the characteristic bands of its alkyne and ether functionalities. libretexts.org

Alkyne Group:

C≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ in the IR spectrum, characteristic of the stretching vibration of the terminal acetylenic C-H bond. libretexts.org

C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch is anticipated in the range of 2100-2140 cm⁻¹ in the IR spectrum. libretexts.org This band is often more intense in the Raman spectrum.

Ether Group:

C-O-C Stretch: A strong, characteristic absorption band due to the asymmetric stretching of the C-O-C ether linkage is expected in the region of 1150-1085 cm⁻¹ in the IR spectrum. pressbooks.pub

Alkyl Groups:

C-H Stretch: Strong absorption bands from the C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org

C-H Bend: Bending vibrations for the methyl and methylene groups would appear in the 1350-1470 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp (IR) |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | Strong (IR) |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak-Medium (IR), Stronger (Raman) |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium |

| C-O-C Stretch | Ether | 1150 - 1085 | Strong (IR) |

Conformational Analysis via Vibrational Spectroscopy

Conformational analysis of this compound would primarily concern the rotation around the C-C and C-O single bonds. The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences of the molecule to minimize steric hindrance. libretexts.org

The molecule is expected to preferentially adopt conformations that place the bulky tert-butyl group and the methoxy group in a staggered arrangement relative to each other. Due to free rotation around the single bonds at room temperature, the vibrational spectra would likely represent an average of the most stable conformers. Low-temperature vibrational spectroscopy could potentially resolve the bands corresponding to individual conformers, allowing for a more detailed conformational analysis. However, without experimental data, specific conformational assignments based on vibrational spectroscopy remain speculative.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure through controlled fragmentation. Different mass spectrometry methods offer specialized information crucial for the comprehensive analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₇H₁₂O. HRMS can distinguish this compound from other molecules with the same nominal mass by measuring the exact mass, which is unique due to the specific mass defects of its constituent atoms (¹H, ¹²C, and ¹⁶O).

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its elements, serves as the benchmark for experimental determination. Any deviation between the measured exact mass and the theoretical value is typically reported in parts per million (ppm) and must fall within a narrow tolerance (usually <5 ppm) to confirm the elemental composition.

Table 1: Theoretical Mass Data for [C₇H₁₂O] This table is generated based on theoretical calculations for the specified chemical formula.

| Chemical Formula | Adduct | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₁₂O | [M]⁺ (Radical Cation) | 112.08882 |

| C₇H₁₂O | [M+H]⁺ (Protonated) | 113.09663 |

| C₇H₁₂O | [M+Na]⁺ (Sodiated) | 135.07857 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by inducing its fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the intact molecular ion (precursor ion) of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

While specific experimental data is not widely published, the fragmentation pathway can be predicted based on the compound's structure. The molecule features a quaternary carbon, a methoxy group, and a terminal alkyne, which are expected to direct the fragmentation. Likely fragmentation pathways include:

Loss of a methyl group (•CH₃): Cleavage of a C-C bond adjacent to the quaternary center is common, leading to the formation of a stable tertiary carbocation. This would result in a fragment ion with an m/z of 97.

Loss of the methoxy group (•OCH₃): Heterolytic cleavage of the C-O bond would lead to the loss of a methoxy radical, producing a fragment at m/z 81.

Cleavage of the methoxymethyl group (•CH₂OCH₃): Alpha-cleavage next to the quaternary carbon could result in the loss of the entire methoxymethyl substituent, yielding a tert-butyl-acetylene cation at m/z 81.

Table 2: Predicted Fragmentation Ions for this compound This table presents predicted major fragment ions based on chemical principles. The precursor ion is assumed to be the molecular ion [C₇H₁₂O]⁺• with m/z 112.

| Precursor m/z | Predicted Fragment m/z | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 112 | 97 | •CH₃ (15 Da) | [M - CH₃]⁺ |

| 112 | 81 | •OCH₃ (31 Da) | [M - OCH₃]⁺ |

| 112 | 57 | C₄H₅O (69 Da) | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for monitoring the progress of chemical reactions in real-time or for analyzing the composition of a final reaction mixture. nih.gov

In the context of synthesizing or utilizing this compound, GC-MS serves several critical functions:

Monitoring Reactant Consumption: By taking aliquots from the reaction mixture at various time points, the disappearance of starting materials can be tracked.

Identifying Product Formation: The appearance and increase in the concentration of the peak corresponding to this compound can be monitored to determine reaction kinetics and endpoint.

Detecting Intermediates and Byproducts: The technique is sensitive enough to detect transient intermediates or minor byproducts, providing a more complete picture of the reaction mechanism and helping to optimize conditions for purity and yield.

The compound's volatility makes it an ideal candidate for GC analysis. In the mass spectrometer, the electron ionization (EI) spectrum obtained would show the molecular ion and characteristic fragments, allowing for positive identification of the peak eluting from the GC column.

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent compound, a volatile liquid at room temperature, is challenging, its derivatives or metal complexes can often be crystallized and analyzed.

No crystal structures of derivatives or metal complexes of this compound are currently available in open-access crystallographic databases. However, analysis of such structures would provide invaluable information. For instance, the terminal alkyne group is an excellent ligand for various transition metals (e.g., cobalt, platinum, silver). The formation of a metal complex could facilitate crystallization and allow for detailed structural elucidation.

An X-ray crystallographic study of a metal complex would reveal:

Precise Bond Lengths and Angles: Confirming the geometry around the sp-hybridized carbons of the alkyne and the sp³-hybridized quaternary carbon.

Coordination Geometry: Detailing how the alkyne π-system interacts with the metal center.

Intermolecular Interactions: Showing how the molecules pack in the crystal lattice through forces like van der Waals interactions.

Studies on analogous compounds, such as those with different ether groups or additional substituents, can provide a model for the expected geometry. For example, related structures often confirm the nearly linear C-C≡C-H arrangement characteristic of terminal alkynes.

Theoretical and Computational Investigations of 4 Methoxy 3,3 Dimethyl but 1 Yne

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules with high accuracy. A DFT study of 4-Methoxy-3,3-dimethyl-but-1-yne would involve optimizing the molecular structure to find the lowest energy conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C≡C | ~1.20 Å |

| C-C(CH₃)₂ | ~1.48 Å | |

| C-O | ~1.43 Å | |

| O-CH₃ | ~1.42 Å | |

| C-H (alkyne) | ~1.06 Å | |

| Bond Angle | C≡C-C | ~178° |

| C-C-O | ~109.5° | |

| C-O-C | ~110° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO would likely be localized on the electron-rich methoxy (B1213986) group and the carbon-carbon triple bond, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the acetylenic carbons, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: This table is a placeholder for data that would be generated from a specific FMO analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to simulate chemical reactions, providing insights into the step-by-step process by which reactants are converted into products.

Transition State Characterization and Energy Barrier Calculations

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for understanding reaction rates and feasibility. For instance, in an addition reaction to the alkyne group of this compound, computational methods could pinpoint the structure of the transition state and the energy required to form it.

Catalytic Mechanism Simulation

Many chemical reactions are facilitated by catalysts. Computational simulations can be invaluable in elucidating the mechanism of catalyzed reactions. For example, if this compound were to undergo a metal-catalyzed hydrogenation or coupling reaction, computational modeling could be used to investigate the binding of the alkyne to the metal center, the sequence of elementary steps in the catalytic cycle, and the role of the catalyst in lowering the activation energy.

In Silico Design of Novel Transformations and Derivatives

The exploration of novel chemical transformations and the design of new derivatives of this compound are significantly enhanced through the use of computational chemistry. These in silico methods allow for the prediction of reactivity and the rational design of experiments, saving time and resources.

The reactivity of this compound is largely dictated by the interplay of its functional groups: the terminal alkyne and the methoxy group, as well as the sterically demanding gem-dimethyl group at the α-position to the methoxy ether. vulcanchem.com Computational models, such as those employing Density Functional Theory (DFT), can elucidate the electronic and steric factors that govern its chemical behavior.

The terminal alkyne group is the primary site of reactivity, participating in reactions like cycloadditions and nucleophilic additions. vulcanchem.com For instance, in 1,3-dipolar cycloadditions with azides (a Huisgen cycloaddition), the methoxy group is predicted to direct the regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer. vulcanchem.com This is attributed to the electronic influence of the oxygen atom, which can be modeled to predict the activation energies for the formation of different regioisomers.

Furthermore, the steric hindrance imposed by the gem-dimethyl group can be quantified through computational analysis of the molecule's conformational space and the transition states of potential reactions. This steric bulk is expected to influence the accessibility of the alkyne proton for deprotonation and subsequent nucleophilic attack, as well as the approach of bulky reagents.

Table 1: Predicted Structure-Reactivity Parameters for this compound

| Parameter | Predicted Influence on Reactivity | Computational Method |

| Alkyne C≡C Bond Length | Influences susceptibility to addition reactions. | DFT Calculations |

| HOMO-LUMO Gap | Indicates chemical reactivity and the molecule's ability to donate or accept electrons. | Time-Dependent DFT (TD-DFT) |

| Electrostatic Potential Map | Visualizes electron-rich (alkyne and methoxy oxygen) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT Calculations |

| Steric Hindrance around Alkyne | Affects the feasibility and rate of reactions involving bulky reagents or catalysts. | Molecular Mechanics (MM) and DFT |

In silico screening has become an indispensable tool for identifying optimal catalytic systems for specific transformations. For this compound, this approach can be applied to discover catalysts for reactions such as hydrofunctionalization, coupling, and cyclization reactions.

For example, in the context of metal-catalyzed reactions, computational methods can be used to screen a library of ligands and metal precursors to identify combinations that exhibit high catalytic activity and selectivity. The binding energy of the alkyne to different metal centers, the activation energies of key elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination), and the stability of catalytic intermediates can all be calculated.

A key area of investigation is the development of catalysts for asymmetric transformations. For instance, in the synthesis of chiral propargyl alcohols through the addition of Grignard reagents, computational screening can help in the design of chiral ligands that can effectively control the stereochemical outcome. vulcanchem.com

Table 2: Hypothetical Computational Screening of Catalysts for Sonogashira Coupling of this compound with an Aryl Halide

| Catalyst System (Metal/Ligand) | Predicted Relative Activation Energy (kcal/mol) | Predicted Regioselectivity | Key Computational Descriptors |

| Pd(PPh₃)₄/CuI | 22.5 | High | Oxidative addition barrier |

| Pd(OAc)₂/SPhos | 18.2 | High | Ligand steric and electronic parameters (e.g., Tolman cone angle, pKa) |

| [Pd(IPr)Cl₂]₂ | 20.1 | Moderate | N-heterocyclic carbene (NHC) stability |

| Ni(acac)₂/dppf | 25.8 | Low | Reductive elimination barrier |

It is important to note that while computational predictions provide valuable insights, they are theoretical in nature and require experimental validation. The synergy between in silico design and laboratory experimentation is crucial for the successful development of new and efficient chemical processes involving this compound.

Applications of 4 Methoxy 3,3 Dimethyl but 1 Yne in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the terminal alkyne in 4-Methoxy-3,3-dimethyl-but-1-yne, tempered by the adjacent steric bulk, makes it a prime candidate for the controlled assembly of intricate organic molecules.

Synthesis of Fine Chemicals and Intermediates

This compound serves as a key starting material in the synthesis of complex heterocyclic compounds, particularly those with potential biological activity. Its utility has been demonstrated in the preparation of modulators of alpha-1 antitrypsin (AAT), a protein primarily produced in the liver. Deficiencies in AAT can lead to lung and liver disease. vulcanchem.comgoogle.com

In one documented synthetic route, the compound is utilized in a multi-step synthesis of pyrrolo[2,3-f]indazole derivatives, which are investigated as AAT modulators. google.com A crucial step involves a Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Specifically, this compound is coupled with a substituted methyl 4-iodobenzoate (B1621894) derivative in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction proceeds under relatively mild conditions and is tolerant of various functional groups, highlighting the robustness of this building block in complex synthetic sequences. google.com

Another notable application is in the synthesis of other AAT modulators, where it is first converted into a Grignard reagent. This organometallic intermediate then undergoes an iron-catalyzed cross-coupling reaction with a substituted iodoazetidine derivative, demonstrating the versatility of this compound in forming carbon-carbon bonds through different catalytic systems. vulcanchem.com

Table 1: Synthesis of Fine Chemicals using this compound

| Product Class | Key Reaction | Reactants | Catalyst System | Application of Product | Reference |

| Pyrrolo[2,3-f]indazole derivatives | Sonogashira Coupling | This compound, Substituted methyl 4-iodobenzoate | Pd catalyst, Cu(I) co-catalyst | Alpha-1 Antitrypsin (AAT) Modulators | google.com |

| Azetidine derivatives | Iron-catalyzed Cross-Coupling | Grignard reagent of this compound, tert-butyl 3-iodoazetidine-1-carboxylate | FeCl2 | Alpha-1 Antitrypsin (AAT) Modulators | vulcanchem.com |

Construction of Macrocycles and Cage Compounds

Currently, there is no publicly available scientific literature detailing the specific application of this compound in the construction of macrocycles or cage compounds.

Precursor in Materials Science

The potential of this compound as a precursor in materials science is an area of growing interest, although specific examples are limited.

Incorporation into Polymeric Materials

While the terminal alkyne functionality suggests potential for polymerization reactions, such as those used in the formation of conjugated polymers, there is currently a lack of specific documented examples of the incorporation of this compound into polymeric materials. vulcanchem.com

Design of Functional Materials with Tunable Properties

The design of functional materials with tunable properties using this compound is a theoretical possibility due to its reactive alkyne group. However, at present, there are no specific instances in the available literature of this compound being used to create such materials.

Advanced Functionalization Strategies

The reactivity of the carbon-carbon triple bond in this compound allows for a variety of advanced functionalization strategies, enabling the introduction of this sterically demanding fragment into a wide range of molecular scaffolds.

As detailed in the synthesis of AAT modulators, two powerful metal-catalyzed cross-coupling reactions have been effectively employed. The Sonogashira coupling provides a reliable method for the formation of aryl-alkyne linkages. google.com The reaction conditions for the coupling of this compound with a substituted iodobenzoate involved the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base in an organic solvent. google.com

Furthermore, the conversion of this compound to its corresponding Grignard reagent opens up another avenue for functionalization. The subsequent iron-catalyzed cross-coupling with an iodo-substituted heterocyclic compound demonstrates an alternative and efficient method for C-C bond formation, particularly where traditional palladium catalysis may be less effective. vulcanchem.com This highlights the adaptability of this building block to different catalytic systems for achieving desired molecular complexity.

Table 2: Advanced Functionalization Reactions of this compound

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Bond Formed | Application | Reference |

| Sonogashira Coupling | This compound | Methyl 4-iodo-2-(6-(4-fluorophenyl)-1H-pyrrolo[2,3-f]indazol-7-yl)-5-methylbenzoate | PdCl2(dppf)·CH2Cl2, CuI | Aryl-Alkyne (C-C) | Synthesis of AAT modulators | google.com |

| Iron-catalyzed Cross-Coupling | Grignard of this compound | tert-butyl 3-iodoazetidine-1-carboxylate | FeCl2 | Alkyl-Alkyne (C-C) | Synthesis of AAT modulators | vulcanchem.com |

Synthesis of Vinyl Ethers and Ketal Derivatives

The conversion of alkynes into carbonyl compounds and their derivatives, such as vinyl ethers and ketals, is a cornerstone of organic synthesis. Terminal alkynes like this compound are versatile precursors for these transformations.

Vinyl Ether Synthesis: Vinyl ethers can be synthesized from terminal alkynes through several methods, most notably via the addition of alcohols across the triple bond. This can be achieved using transition metal catalysis. A common approach involves the use of gold or platinum catalysts that activate the alkyne toward nucleophilic attack by an alcohol. For this compound, the reaction would proceed via a trans-difunctionalization pathway, yielding highly substituted vinyl ethers. chemrxiv.org The significant steric hindrance from the adjacent gem-dimethyl groups would likely influence the rate and regioselectivity of the alcohol addition.

Another powerful method involves a two-step process where the alkyne is first converted to an intermediate that is then transformed into the vinyl ether. For instance, a regio- and stereoselective trans-difunctionalization of an alkyne with a hypervalent iodine reagent and an alcohol generates a β-iodanyl vinyl ether, which serves as a versatile intermediate for further functionalization. chemrxiv.org

Ketal Derivative Synthesis: Ketals, which are protecting groups for ketones or valuable synthetic intermediates themselves, can be readily formed from terminal alkynes. The hydration of an alkyne, catalyzed by acids or metal salts like mercury(II) or gold(III), initially produces an enol intermediate that rapidly tautomerizes to the more stable ketone. chemistrysteps.comnih.gov In the case of this compound, this hydration would yield 4-methoxy-3,3-dimethyl-2-butanone.

This resulting ketone can then be converted to a ketal by treatment with an alcohol or a diol under acidic conditions. Alternatively, direct conversion of the alkyne to the ketal is possible. Gold(III)-catalyzed reaction of a terminal alkyne in an alcohol solvent, such as methanol, can directly yield the corresponding dimethyl ketal. nih.gov An electrochemical approach combined with organoselenium catalysis has also been developed for the synthesis of α-keto acetals from terminal alkynes and alcohols, showcasing a green and efficient method that avoids harsh chemical oxidants. researchgate.net

Table 1: Representative Synthesis of Vinyl Ether and Ketal Derivatives from Alkynes

| Product Type | General Reaction | Reagents/Catalyst (Example) | Applicability to this compound |

|---|---|---|---|

| Vinyl Ether | Metal-catalyzed addition of alcohol to alkyne | Au(I) or Pt(II) catalyst, Alcohol (ROH) | Feasible, regioselectivity influenced by steric bulk. |

| Ketal | Hydration of alkyne followed by ketalization | 1. H₂SO₄, H₂O, HgSO₄ 2. ROH, H⁺ | Stepwise process to first form the ketone, then the ketal. | | Ketal | Direct metal-catalyzed alkoxylation | NaAuCl₄, Methanol | Atom-economical, direct conversion to the dimethyl ketal. nih.gov | | α-Keto Acetal | Electrochemical oxidation with organoselenium catalysis | Electrolysis, Selenium Catalyst, Alcohol | A modern, green alternative for forming α-keto acetals. researchgate.net |

Formation of Heterocyclic Compounds (e.g., Pyrroles, Triazoles, Pyrones)

The terminal alkyne functionality is a powerful handle for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

Pyrroles: Pyrroles are fundamental five-membered aromatic heterocycles. A variety of synthetic methods can utilize terminal alkynes as key starting materials.

From 1,4-Dicarbonyls (Paal-Knorr Synthesis): While the classic Paal-Knorr synthesis starts from a 1,4-dicarbonyl compound, alkynes can serve as precursors to these intermediates. wikipedia.orgorganic-chemistry.org For example, the hydration of this compound would produce a methyl ketone. A subsequent reaction, perhaps involving α-functionalization and coupling, could generate the necessary 1,4-dicarbonyl skeleton required for condensation with a primary amine to form a polysubstituted pyrrole. rgmcet.edu.innih.gov

Multicomponent Reactions: More direct routes involve multicomponent reactions. A one-pot, two-step protocol can be used where a terminal alkyne reacts with an imine, mediated by a strong base like n-butyllithium, to afford tetrasubstituted pyrroles. acs.orgnih.gov

From Triazole Intermediates: A sophisticated one-pot sequential reaction involves the copper-catalyzed formation of a 1-sulfonyl-1,2,3-triazole from a terminal alkyne. This intermediate then reacts with an alkenyl alkyl ether in the presence of a rhodium catalyst to generate the substituted pyrrole. organic-chemistry.orgacs.org

Triazoles: The synthesis of 1,2,3-triazoles is most famously achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This reaction is highly efficient and regioselective for terminal alkynes, producing 1,4-disubstituted triazoles. This compound would be an excellent substrate for this transformation, reacting with a wide variety of organic azides (R-N₃) in the presence of a copper(I) source (e.g., from CuSO₄ and a reducing agent like sodium ascorbate) to yield the corresponding 1-(azido-substituent)-4-(1-methoxy-2,2-dimethylpropyl)-1H-1,2,3-triazole. nih.govrsc.org This method is exceptionally robust and tolerant of many functional groups. Alternatives to copper, such as silver-based catalysts, have also been developed for this transformation. rsc.orgorganic-chemistry.orgresearchgate.net

Pyrones: α-Pyrones (2-pyrones) are six-membered lactones found in numerous natural products. Syntheses often involve the cyclization of alkynoic acids or their derivatives. nih.gov A terminal alkyne like this compound could be incorporated into a pyrone structure through several strategies:

Coupling and Cyclization: A Sonogashira coupling of the terminal alkyne with a halo-acrylic acid derivative, followed by an electrophilic or metal-catalyzed cyclization, can yield substituted 2-pyrones. nih.gov

Carboxylation Reactions: The direct coupling of terminal alkynes with carbon dioxide, mediated by a suitable catalyst, provides an atom-economical route to pyrones. dntb.gov.ua

Cascade Reactions: Gold-catalyzed cascade reactions of terminal alkynes with propiolic acids can furnish α-pyrones with diverse substitution patterns. organic-chemistry.org

Table 2: Representative Heterocycle Synthesis from Terminal Alkynes

| Heterocycle | General Method | Key Reagents/Catalysts | Applicability to this compound |

|---|---|---|---|

| Pyrrole | Multicomponent Reaction | Imine, ⁿBuLi or LiHMDS | Direct, one-pot synthesis of tetrasubstituted pyrroles. nih.gov |

| Pyrrole | From Triazole Intermediate | 1. TsN₃, CuTC 2. Alkenyl ether, Rh₂(OAc)₄ | Versatile one-pot method for highly substituted pyrroles. acs.org | | 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), CuSO₄, Na-Ascorbate | Highly efficient and reliable "click" reaction. nih.govrsc.org | | 2-Pyrone | Coupling and Lactonization | Haloacrylic acid, Pd catalyst, then ZnBr₂ | Two-step process involving C-C bond formation and cyclization. nih.gov | | 2-Pyrone | Oxidative Coupling | Carbon Dioxide (CO₂), Metal catalyst | Atom-economical route directly incorporating CO₂. dntb.gov.ua |

Chiral Ligand Synthesis from Butyne Derivatives